
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is a complex compound with the chemical formula C96H72Mn2N8O and a molecular weight of 1463.53 g/mol . It is a manganese porphyrin complex, characterized by its deep purple crystalline powder appearance . This compound is notable for its unique structure, which includes two manganese ions bridged by an oxygen atom, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer typically involves the following steps:
Synthesis of meso-tetrakis(4-methylphenyl)porphyrin: This is achieved through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions to form the porphyrin ring.
Metallation: The porphyrin is then metallated with manganese(III) chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing often includes additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates.
Reduction: The compound can also participate in reduction reactions, where it accepts electrons from reducing agents.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere of manganese are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Reduction: Reducing agents like sodium borohydride or hydrazine are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates .
Scientific Research Applications
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as a mimic of natural enzymes, such as peroxidases, due to its catalytic properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of advanced materials, including magnetic materials and sensors
Mechanism of Action
The mechanism by which Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The manganese ions in the compound can cycle between different oxidation states, allowing them to participate in redox reactions. This property is particularly useful in catalytic applications, where the compound can facilitate the transfer of electrons or oxygen atoms to substrates .
Comparison with Similar Compounds
Similar Compounds
Manganese(III)meso-tetrakis(4-N-methylpyridyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring, leading to different chemical properties and applications.
Manganese(III)meso-tetrakis(4-carboxyphenyl)porphyrin: Another related compound with carboxyl groups, used in different catalytic and biomedical applications.
Uniqueness
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is unique due to its specific structure, which includes the mu-oxo bridge. This feature enhances its stability and reactivity, making it particularly effective in catalytic applications compared to other manganese porphyrin complexes .
Properties
Molecular Formula |
C96H72Mn2N8O |
|---|---|
Molecular Weight |
1463.5 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |
InChI Key |
LWBNUMXDFGUOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



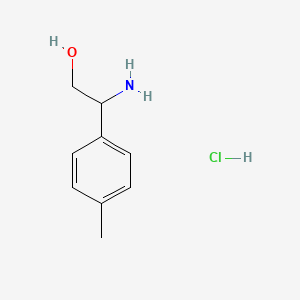

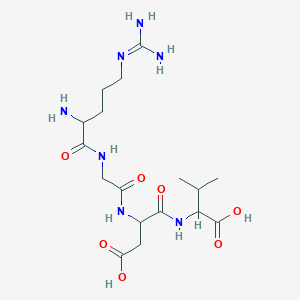
![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)
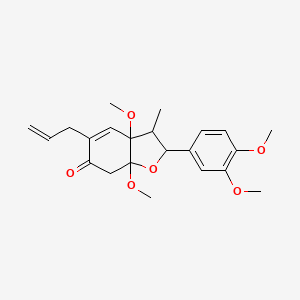

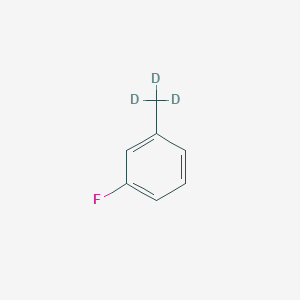
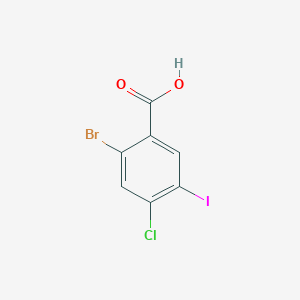


![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

